3-Ethyl-3-hydroxy-2-methylpentanoic acid
Description
Chemical Name: 3-Ethyl-3-hydroxy-2-methylpentanoic acid CAS Number: 27925-39-9 Molecular Formula: C₈H₁₄O₃ (calculated based on structural analogs) Structural Features: This compound is a branched-chain hydroxy acid featuring a pentanoic acid backbone with hydroxyl (-OH), ethyl (-C₂H₅), and methyl (-CH₃) substituents at positions 3, 3, and 2, respectively.
Safety and Handling: Classified for industrial use only, it requires precautions such as immediate decontamination of contaminated clothing and consultation with a physician in case of exposure .
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-ethyl-3-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C8H16O3/c1-4-8(11,5-2)6(3)7(9)10/h6,11H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
WNHLXSHOGSKBJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-hydroxy-2-methylpentanoic acid can be achieved through several methods. One common approach involves the esterification of this compound with ethanol under acidic conditions, followed by hydrolysis to yield the desired acid . Another method includes the oxidation of 3-ethyl-2-methylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-3-hydroxy-2-methylpentanoic acid undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, reflux conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkyl halides.
Scientific Research Applications
3-Ethyl-3-hydroxy-2-methylpentanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethyl-3-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 3-ethyl-3-hydroxy-2-methylpentanoic acid, differing in alkyl chain length, substituent positions, or functional groups:
Key Observations :
- Functional Group Impact: Replacement of hydroxyl with fluorine (as in ethyl 2-fluoro-3-hydroxy-3-methylbutanoate) introduces electronegativity, altering reactivity in esterification or hydrolysis reactions .
Physical and Chemical Properties
Notes:
- Ester Derivatives: Ethyl esters of related hydroxy acids (e.g., ethyl 3-hydroxy-3-methylbutanoate) exhibit enhanced volatility, making them suitable for fragrance or solvent applications .
- Stability: Branched derivatives like this compound may exhibit greater thermal stability compared to linear analogs due to reduced molecular flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
